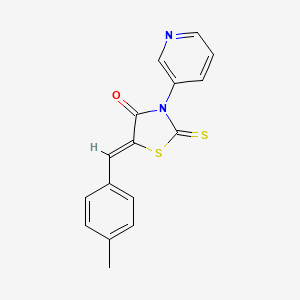
(2E)-3-(2,6-dichlorophenyl)-2-(1-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-3-(2,6-DICHLOROPHENYL)-2-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)PROP-2-ENENITRILE is an organic compound that features a dichlorophenyl group and a benzodiazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(2,6-DICHLOROPHENYL)-2-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)PROP-2-ENENITRILE typically involves the following steps:
Formation of the Benzodiazole Moiety: This can be achieved through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative.
Introduction of the Dichlorophenyl Group: This step involves the coupling of the benzodiazole with a dichlorophenyl derivative, often using a palladium-catalyzed cross-coupling reaction.
Formation of the Propenenitrile Moiety:
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification methods.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodiazole moiety.
Reduction: Reduction reactions can occur at the nitrile group, converting it to an amine.
Substitution: The dichlorophenyl group can undergo various substitution reactions, such as halogen exchange or nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the benzodiazole moiety.
Reduction: Amines derived from the reduction of the nitrile group.
Substitution: Various substituted derivatives of the dichlorophenyl group.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Drug Development:
Medicine
Therapeutic Agents: Investigated for its potential as an anti-inflammatory or anticancer agent.
Industry
Materials Science: Used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of (2E)-3-(2,6-DICHLOROPHENYL)-2-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)PROP-2-ENENITRILE depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or modulation of signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2E)-3-(2,6-DICHLOROPHENYL)-2-(1H-1,3-BENZODIAZOL-2-YL)PROP-2-ENENITRILE: Lacks the methyl group on the benzodiazole moiety.
(2E)-3-(2,6-DICHLOROPHENYL)-2-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)PROP-2-ENENITRILE: Similar structure but with different substituents on the phenyl or benzodiazole rings.
Uniqueness
The presence of both the dichlorophenyl and benzodiazole moieties in (2E)-3-(2,6-DICHLOROPHENYL)-2-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)PROP-2-ENENITRILE makes it unique, offering a combination of electronic and steric properties that can be fine-tuned for specific applications.
Propriétés
Formule moléculaire |
C17H11Cl2N3 |
|---|---|
Poids moléculaire |
328.2 g/mol |
Nom IUPAC |
(E)-3-(2,6-dichlorophenyl)-2-(1-methylbenzimidazol-2-yl)prop-2-enenitrile |
InChI |
InChI=1S/C17H11Cl2N3/c1-22-16-8-3-2-7-15(16)21-17(22)11(10-20)9-12-13(18)5-4-6-14(12)19/h2-9H,1H3/b11-9+ |
Clé InChI |
ISZRHIJCWWVYGQ-PKNBQFBNSA-N |
SMILES isomérique |
CN1C2=CC=CC=C2N=C1/C(=C/C3=C(C=CC=C3Cl)Cl)/C#N |
SMILES canonique |
CN1C2=CC=CC=C2N=C1C(=CC3=C(C=CC=C3Cl)Cl)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-N-(4-fluorophenyl)-4-methylbenzenesulfonamide](/img/structure/B11652536.png)
![N-[1-(4-bromophenyl)ethyl]-2-nitro-5-(piperidin-1-yl)aniline](/img/structure/B11652539.png)

![N-benzyl-4-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)butanamide](/img/structure/B11652544.png)
![4-chloro-N-{2-[(2,4-dinitrophenyl)amino]ethyl}-N-(2-hydroxyethyl)benzenesulfonamide](/img/structure/B11652552.png)
![phenyl 2-[4-(acetyloxy)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate](/img/structure/B11652554.png)
![6-Amino-4-(3-fluorophenyl)-3-phenyl-1H,4H-pyrano[2,3-C]pyrazole-5-carbonitrile](/img/structure/B11652556.png)
![N-(4-fluorophenyl)-2-({4-[(4-fluorophenyl)amino]-6-[(1-phenylethyl)amino]-1,3,5-triazin-2-yl}sulfanyl)acetamide](/img/structure/B11652563.png)
![5-bromo-2-methoxy-N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]benzamide](/img/structure/B11652574.png)
![2-[4-(2-Hydroxyethyl)-1-piperazinyl]-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11652582.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4,5-dihydro-3H-1-benzazepin-2-amine](/img/structure/B11652586.png)
![(6Z)-2-cyclohexyl-5-imino-6-({5-[(4-methylphenyl)sulfanyl]furan-2-yl}methylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11652588.png)
![2,2,4,6,8-Pentamethyl-1-[(4-methylphenyl)sulfonyl]-1,2-dihydroquinoline](/img/structure/B11652596.png)
